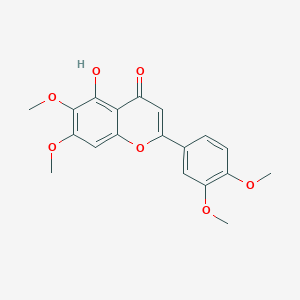
5-Hydroxy-3',4',6,7-tetramethoxyflavone
Overview
Description
5-Desmethylsinensetin is a naturally occurring flavonoid compound isolated from plants such as Stevia satureiifolia var. satureiifolia and Artemisia princeps . It is known for its antiprotozoal activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease . The compound has a molecular formula of C19H18O7 and a molecular weight of 358.34 g/mol .
Mechanism of Action
Target of Action
5-Hydroxy-3’,4’,6,7-tetramethoxyflavone, also known as 5-Desmethylsinensetin, is a plant-origin flavone known for its anti-cancer properties . It has been evaluated in glioblastoma (GBM) cell lines, such as U87MG and T98G . The compound’s primary targets are these cancer cells, where it exerts cytotoxic effects .
Mode of Action
The compound interacts with its targets by inducing G0/G1 cell cycle arrest, reducing cell viability, and reducing cell migratory capacity . This means that the compound prevents the cells from progressing through the cell cycle, thereby inhibiting their growth and proliferation . It also reduces the ability of the cells to migrate, which is a key factor in the spread of cancer .
Biochemical Pathways
The vasorelaxant effect of 5-Hydroxy-3’,4’,6,7-tetramethoxyflavone involves nitric oxide (NO), soluble guanylate cyclase (sGC), cyclic guanosine monophosphate (cGMP), and prostacyclin pathways, as well as calcium and potassium channels and muscarinic and beta-adrenergic receptors . These pathways and channels play crucial roles in regulating vascular tone and blood pressure .
Pharmacokinetics
It is known that the compound is a natural product isolated from aglaia edulis . Its molecular weight is 360.3579 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of 5-Hydroxy-3’,4’,6,7-tetramethoxyflavone is a reduction in the viability and migratory capacity of glioblastoma cells . This leads to a decrease in tumor growth and spread . It has been observed that the compound has an antagonistic property with radiotherapy , suggesting that it may interfere with the effectiveness of this treatment.
Action Environment
The action of 5-Hydroxy-3’,4’,6,7-tetramethoxyflavone can be influenced by various environmental factors. For instance, the compound’s vasorelaxant effect was found to be significantly decreased in phenylephrine-primed endothelium-denuded and potassium chloride-primed endothelium-intact aortic rings This suggests that the compound’s action can be modulated by the presence of certain substances and the physiological state of the tissue
Preparation Methods
Synthetic Routes and Reaction Conditions
The isolation of 5-Desmethylsinensetin from natural sources involves several chromatographic techniques. For instance, the compound can be purified using silica gel column chromatography, Sephadex gel column chromatography, and high-performance liquid chromatography (HPLC) . These methods are typically employed to separate the compound based on its unique chemical properties.
Industrial Production Methods
While there is limited information on the industrial production of 5-Desmethylsinensetin, the methods used in laboratory settings can be scaled up for industrial purposes. The use of advanced chromatographic techniques and optimization of extraction processes can facilitate the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Desmethylsinensetin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Scientific Research Applications
5-Desmethylsinensetin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoids and their chemical properties.
Medicine: Research has shown that 5-Desmethylsinensetin has potential anticancer activity, particularly against breast cancer stem cells.
Industry: The compound’s bioactive properties make it a candidate for the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
5-Desmethylsinensetin is unique among flavonoids due to its specific bioactive properties. Similar compounds include:
Eupatorin: Another flavonoid with antiprotozoal activity, isolated from Stevia satureiifolia.
Cirsimaritin: A flavonoid with similar chemical properties and biological activities.
Compared to these compounds, 5-Desmethylsinensetin exhibits a distinct mechanism of action and a unique profile of biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-22-12-6-5-10(7-14(12)23-2)13-8-11(20)17-15(26-13)9-16(24-3)19(25-4)18(17)21/h5-9,21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWSAPKRFOFQIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176163 | |
| Record name | 5-Hydroxy-3',4',6,7-tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21763-80-4 | |
| Record name | 5-Hydroxy-6,7,3′,4′-tetramethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21763-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-3',4',6,7-tetramethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021763804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-3',4',6,7-tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXY-3',4',6,7-TETRAMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRF3C7FE9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Research suggests that 5-Hydroxy-3',4',6,7-tetramethoxyflavone exhibits several biological activities, including:
- Antitumor activity: It has shown promising antitumor effects in glioblastoma cell lines [] and colon tumor models [].
- Antiprotozoal activity: It displays activity against Trypanosoma cruzi, the parasite responsible for Chagas disease [], and Leishmania braziliensis, the parasite causing leishmaniasis [].
- Anti-inflammatory activity: Studies indicate that it possesses anti-inflammatory properties [] and can suppress the production of inflammatory mediators in LPS-induced RAW264.7 cells [].
ANone: this compound is a polymethoxyflavone. Its structure consists of a flavone backbone with a hydroxyl group at position 5 and methoxy groups at positions 3', 4', 6, and 7.
A: Research suggests that 5-Desmethylsinensetin, another name for this compound, can suppress the stemness of breast cancer cells []. The study highlights its potential to target pathways involved in cancer stem cell survival and self-renewal.
A: Studies have evaluated the ability of this compound and other flavonoids to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase from Trypanosoma cruzi []. This enzyme is crucial for the parasite's energy metabolism, making it a potential drug target.
ANone: this compound has been isolated from various plant species, including:
- Stevia satureiifolia var. satureiifolia []
- Tanacetum sonbolii []
- Eupatorium altissimum []
- Artemisia sieversiana []
- Artemisia haussknechtii []
- Citrus unshiu × C. sinensis × C. reticulata (Shiranuhi tree branches) []
- Rabdosia rubescens []
- Mentha spicata []
- Premna szemaoensis []
- Tanacetum chiliophyllum var. oligocephalum []
- Artemisia argyi []
- Citrus unshiu (Bujihwa leaf) []
- Inulanthera nuda []
- Artemisia monosperma []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


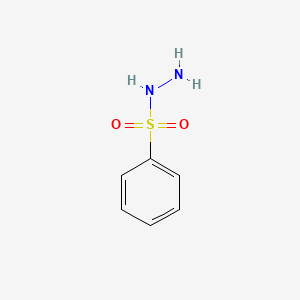

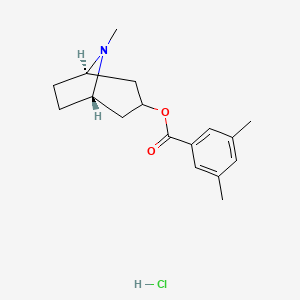

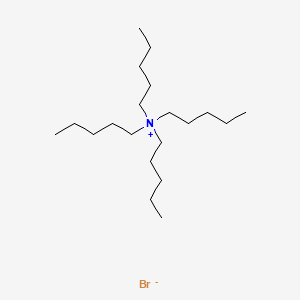

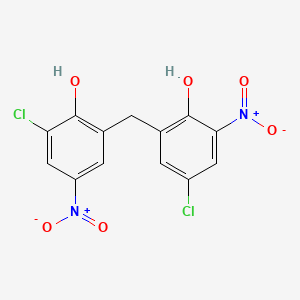
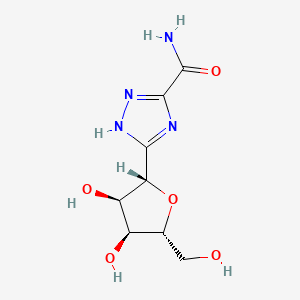
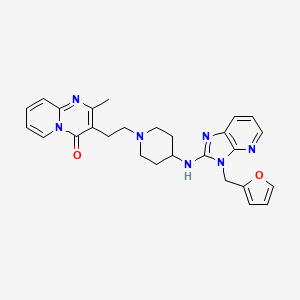
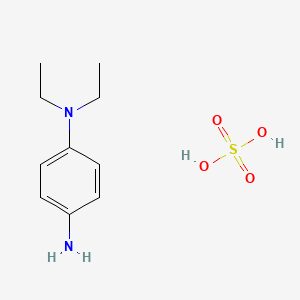

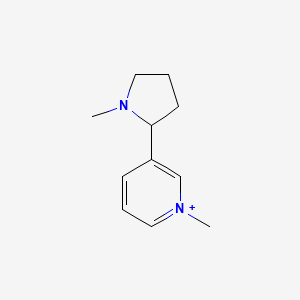
![4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B1205840.png)
![2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol](/img/structure/B1205843.png)
